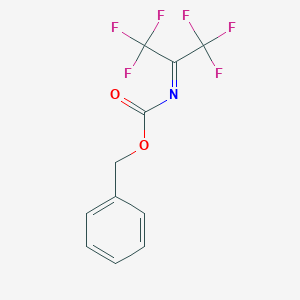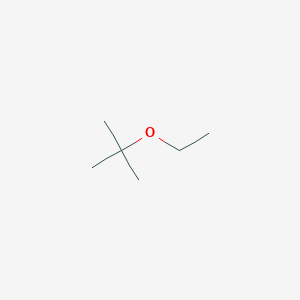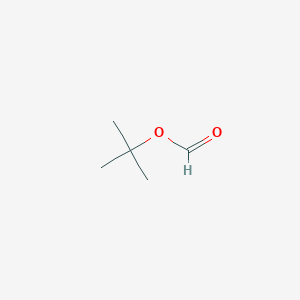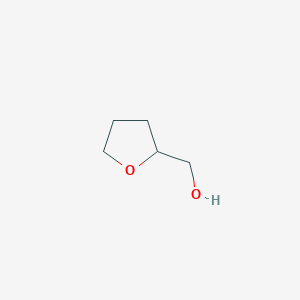
3-Isopropylnaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropylnaphthalene-1,2-dione, also known as IPND, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. IPND is a naphthalene derivative that possesses a yellowish crystalline appearance and is soluble in organic solvents such as ethanol, chloroform, and benzene. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
作用機序
The mechanism of action of 3-Isopropylnaphthalene-1,2-dione is not fully understood. However, studies have shown that this compound exhibits antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Isopropylnaphthalene-1,2-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation in cells. 3-Isopropylnaphthalene-1,2-dione has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells.
実験室実験の利点と制限
3-Isopropylnaphthalene-1,2-dione has several advantages for use in lab experiments. This compound is stable and can be easily synthesized using various methods. 3-Isopropylnaphthalene-1,2-dione is also soluble in organic solvents, making it easy to dissolve in various solutions. However, 3-Isopropylnaphthalene-1,2-dione has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
For the study of this compound include its use as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 3-Isopropylnaphthalene-1,2-dione and its potential interactions with other compounds. The use of 3-Isopropylnaphthalene-1,2-dione as a fluorescent probe for metal ions in biological systems also warrants further investigation.
合成法
3-Isopropylnaphthalene-1,2-dione can be synthesized using different methods, including the oxidation of 3-isopropylnaphthalene with potassium permanganate, the reaction of 3-isopropylnaphthalene with chromic acid, and the reaction of 3-isopropylnaphthalene with sulfuric acid. The most commonly used method for the synthesis of 3-Isopropylnaphthalene-1,2-dione is the oxidation of 3-isopropylnaphthalene with potassium permanganate. This method involves the use of a strong oxidizing agent, which converts 3-isopropylnaphthalene to 3-Isopropylnaphthalene-1,2-dione.
科学的研究の応用
3-Isopropylnaphthalene-1,2-dione has been studied for its potential applications in scientific research. This compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 3-Isopropylnaphthalene-1,2-dione has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
CAS番号 |
133130-13-9 |
|---|---|
製品名 |
3-Isopropylnaphthalene-1,2-dione |
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC名 |
3-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h3-8H,1-2H3 |
InChIキー |
KGCDZSGUSQQVKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |
正規SMILES |
CC(C)C1=CC2=CC=CC=C2C(=O)C1=O |
同義語 |
1,2-Naphthalenedione, 3-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)

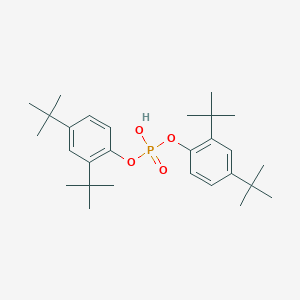
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)
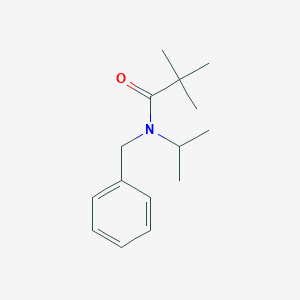

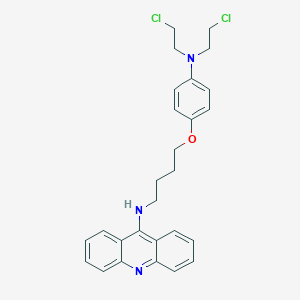
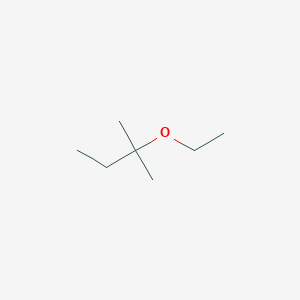
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)
